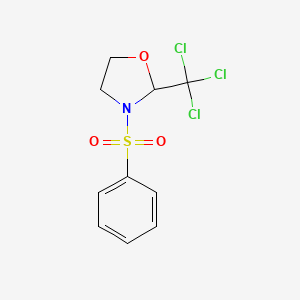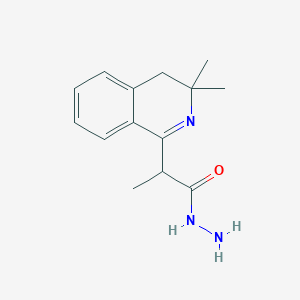![molecular formula C20H19N5 B5115675 3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as PDP or PDP-1 and has been the subject of many studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of PDP is not fully understood, but studies suggest that it works by inhibiting the Akt/mTOR signaling pathway. This pathway is responsible for cell growth and survival, and its inhibition by PDP leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDP has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation and oxidative stress. PDP has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PDP in lab experiments is its potent antitumor activity against various cancer cell lines. PDP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using PDP in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of PDP to minimize its toxicity.
Orientations Futures
There are several future directions for the study of PDP. One direction is to further investigate its mechanism of action and identify potential targets for its use in cancer therapy. Another direction is to explore the potential of PDP as a therapeutic agent for other diseases, such as arthritis and neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis of PDP and identifying ways to minimize its toxicity.
Méthodes De Synthèse
The synthesis of PDP involves the reaction of 3-chloropyridine with 3-(1-ethyl-1H-imidazol-2-yl)-1-(pyrazol-3-yl)phenyl)methanamine in the presence of a palladium catalyst. This reaction leads to the formation of PDP as a yellow powder.
Applications De Recherche Scientifique
PDP has been the subject of many scientific studies due to its potential pharmacological properties. One of the most significant applications of PDP is in the treatment of cancer. Studies have shown that PDP has potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. PDP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for diseases such as arthritis and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-24-12-10-22-20(24)15-25-11-8-19(23-25)17-6-3-5-16(13-17)18-7-4-9-21-14-18/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTDUQLUGPZQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)


![4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5115664.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)
